molecular formula C6H3Cl2N3 B2816616 6-Amino-2,4-dichloronicotinonitrile CAS No. 1589541-56-9

6-Amino-2,4-dichloronicotinonitrile

Cat. No. B2816616
CAS RN: 1589541-56-9
M. Wt: 188.01
InChI Key: NERQNGFQIHLTGA-UHFFFAOYSA-N
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Description

6-Amino-2,4-dichloronicotinonitrile, also known as 6-amino-2,4-dichloro-pyridine-3-carbonitrile, is a heterocyclic organic compound that belongs to the nitrile group . It has a molecular formula of C6H3Cl2N3 and a molecular weight of 188.01 .


Molecular Structure Analysis

The InChI code for 6-Amino-2,4-dichloronicotinonitrile is 1S/C6H3Cl2N3/c7-4-1-5(10)11-6(8)3(4)2-9/h1H,(H2,10,11) . This code represents the molecular structure of the compound. Unfortunately, a detailed structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

6-Amino-2,4-dichloronicotinonitrile is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C . The boiling point of the compound is not provided in the search results .

Scientific Research Applications

Palladium-Catalyzed Amination

A study by Delvare, Koza, and Morgentin (2011) demonstrates the highly regioselective palladium-catalyzed C-2 amination of 4,6-dichloronicotinonitrile, leading to the synthesis of 4-chloro-6-anilino nicotinonitrile compounds after deprotection in situ. This process underscores the utility of 6-Amino-2,4-dichloronicotinonitrile derivatives in synthesizing complex aromatic compounds (Delvare, Koza, & Morgentin, 2011).

Spectroscopic and Anticancer Potential

Eşme (2021) explored the spectroscopic properties, Hirshfeld surface analysis, and molecular docking studies of a compound closely related to 6-Amino-2,4-dichloronicotinonitrile, indicating its potential as a non-linear optical material and an anticancer agent. The study elaborates on its electronic structure and intermolecular interactions, suggesting its applicability in material science and pharmacology (Eşme, 2021).

Corrosion Inhibition

Ansari, Quraishi, and Singh (2015) investigated pyridine derivatives, including those related to 6-Amino-2,4-dichloronicotinonitrile, for their effectiveness as corrosion inhibitors on N80 steel in acidic environments. The study showcases the compound's potential in industrial applications, particularly in protecting metals from corrosion (Ansari, Quraishi, & Singh, 2015).

Regioselective Nucleophilic Substitution

Dyadyuchenko et al. (2021) documented an unusual regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer, leading to the formation of triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide. This study highlights the compound's utility in synthesizing pyridine derivatives with potential applications in material science and organic synthesis (Dyadyuchenko et al., 2021).

X-Ray Structure and DFT-D3 Studies

Hosseinzadeh et al. (2021) presented the crystal structure and DFT-D3 studies of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, a derivative of 6-Amino-2,4-dichloronicotinonitrile. Their research provides insights into the chemical and structural properties of such compounds, which are crucial for the development of new materials and pharmaceuticals (Hosseinzadeh et al., 2021).

Safety and Hazards

6-Amino-2,4-dichloronicotinonitrile may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking medical advice/attention if you feel unwell .

properties

IUPAC Name

6-amino-2,4-dichloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-5(10)11-6(8)3(4)2-9/h1H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERQNGFQIHLTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1N)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2,4-dichloronicotinonitrile

Synthesis routes and methods

Procedure details

To a solution of tert-butyl(4,6-dichloro-5-cyanopyridin-2-yl)carbamate (2.1 g, 7.2 mmol) in dichloromethane (30.0 mL) was added TFA (3.0 mL) at 0° C. and stirred at the room temperature for 3 h. After confirming the completion of starting material by TLC, the reaction mixture was concentrated and the crude product was purified by column chromatography (dichloromethane:methanol=9:1) to afford titled compound. 1H NMR (ppm, 400 MHz, DMSO-d6): δ 7.81 (bs, 2H), 6.59 (s, 1H), MS ES calc'd. for C6H3C12N3 [M+H]+ 188. Found 188.
Name
tert-butyl(4,6-dichloro-5-cyanopyridin-2-yl)carbamate
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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